molecular formula C15H23N3O3 B1520989 tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1087784-18-6

tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1520989
M. Wt: 293.36 g/mol
InChI Key: RSUZZJIBMSUIJK-UHFFFAOYSA-N
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Description

The compound “tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The molecule also contains a tert-butyl ester group and a methylcarbamoyl group, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolopyrazine core is a bicyclic structure, which could potentially exhibit aromaticity. The presence of the tert-butyl ester and methylcarbamoyl groups would add further complexity to the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, can be estimated based on the types of functional groups present in the molecule .

Scientific Research Applications

Multigram Synthesis and Applications in Organic Chemistry

Tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is used in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids. This process involves acylation and column chromatography, highlighting its utility in organic synthesis (Iminov et al., 2015).

Reductive Cleavage in Aromatic Carboxamides

This compound has been studied for its role in the reductive cleavage of aromatic carboxamides, particularly in the context of tert-butyl acylcarbamates. This research provides insights into mild reducing conditions and regiospecific cleavage, useful in the field of chemical synthesis (Ragnarsson et al., 2001).

Biological Evaluation and Anti-Microbial Activity

In the biological sphere, derivatives of pyrazinecarboxylic acids, including those substituted with tert-butyl groups, have been synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These compounds show promise in the development of new antimicrobial agents (Doležal et al., 2006).

Utility in Catalytic Reactions

This compound also finds applications in catalysis. For example, it's involved in water oxidation reactions using Ru complexes, demonstrating its potential in environmental and material science applications (Zong & Thummel, 2005).

Development of Novel Heterocycles

The compound plays a role in the synthesis of novel heterocycles, such as hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-diones, indicating its importance in the development of new chemical entities with potential pharmaceutical applications (Obreza & Urleb, 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential applications in medicine, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

tert-butyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10-11-6-7-12(13(19)16-5)18(11)9-8-17(10)14(20)21-15(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUZZJIBMSUIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 6
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

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